Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester

Forensic Toxicology LC-MS/MS Hair Analysis

Forensic labs face quantification errors when substituting ZPCA free acid (CAS 109461-65-6) for this ethyl ester reference standard-the two forms differ in chromatographic retention, ionization efficiency, and stability. This compound resolves that gap. • Enables picogram-level LLOQ (0.5 pg/mg in hair) for chronic zolpidem use detection-2-fold more sensitive than parent drug. • Direct synthetic precursor for deuterated internal standards (e.g., d6 analog) for isotope dilution MS, eliminating matrix effects. • Validated for oral fluid LC-MS/MS with post-column ionization enhancement, achieving 0.1 ng/mL LLOQ for the target metabolite. Supplied as ≥98% pure brown solid; standard packs 10-100 mg, bulk custom synthesis available.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
CAS No. 1026465-13-3
Cat. No. B029170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolpidem Phenyl-4-carboxylic Acid Ethyl Ester
CAS1026465-13-3
Synonyms4-[3-[2-(Dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid Ethyl Ester; 
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C
InChIInChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3
InChIKeyDKOIMEPCJNNZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester Reference Standard


Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester (CAS 1026465-13-3), formally designated as ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate, is a specialized imidazopyridine derivative [1]. This compound is structurally related to the widely prescribed hypnotic agent zolpidem and its major urinary metabolite, zolpidem phenyl-4-carboxylic acid (ZPCA) . Its primary scientific applications are as a high-purity analytical reference standard for quantitative bioanalysis and as a key synthetic intermediate in the preparation of labeled zolpidem metabolites [1].

Role Analytical Reference Standard for ZPCA Metabolite
Workflow LC-MS/MS Calibration, ISTD Synthesis Precursor
Matrices Hair, Oral Fluid Research Matrices

Pitfalls of Generic Zolpidem Metabolite Substitution


The analytical and forensic utility of zolpidem metabolites is highly dependent on the specific molecular entity. Substituting the ester derivative (CAS 1026465-13-3) with the free carboxylic acid metabolite (ZPCA, CAS 109461-65-6) introduces significant methodological errors. The ethyl ester form is a critical analytical reference standard for quantifying the derivatized or synthetic intermediate form, which possesses distinct chromatographic retention, ionization efficiency, and stability characteristics [1]. Furthermore, in forensic toxicology, the presence of the free acid metabolite is a direct indicator of zolpidem metabolism, and the ester form serves as a crucial internal standard or precursor for generating deuterated analogs, which are essential for achieving the low limits of quantification required in hair and oral fluid testing [2]. Using a generic or incorrect form compromises assay accuracy, linearity, and the ability to differentiate genuine metabolite presence from analytical artifacts.

Target: Ethyl Ester Standard

  • + Defined chromatographic retention for ester moiety
  • + Optimized LC-MS ionization profile
  • + Direct precursor for deuterated ISTD synthesis

Substitute: Free Acid (ZPCA)

  • ! Retention time shift may cause peak misidentification
  • ! MS response factor differs, compromising accuracy
  • ! Requires extra esterification for ISTD preparation

Comparative Evidence for Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester


Superior LLOQ in Hair Matrix Analysis

In a validated LC-MS/MS method for the analysis of zolpidem (ZPD) and its metabolites in human hair, the ethyl ester derivative's closely related analog, zolpidem phenyl-4-carboxylic acid (ZPCA), demonstrated a significantly lower lower limit of quantification (LLOQ) of 0.5 pg/mg compared to the parent drug zolpidem and the alternative metabolite zolpidem 6-carboxylic acid (ZCA), both of which had an LLOQ of 1.0 pg/mg [1]. This indicates a two-fold increase in analytical sensitivity for detecting the phenyl-4-carboxylic acid moiety, a property exploited by using the ethyl ester as a reference standard for this challenging matrix.

LLOQ in Hair Matrix
Cross-study comparable
0.5 pg/mg (ZPCA)
Supports high-sensitivity detection in hair bioanalysis
2-fold lower LLOQ vs. parent drug (1.0 pg/mg)
Forensic Toxicology LC-MS/MS Hair Analysis

Extended Detection Window in Oral Fluid

Following a single 10 mg oral dose of zolpidem tartrate, the metabolite ZPCA (structurally related to the ethyl ester reference standard) exhibited a significantly longer elimination half-life (t1/2) of 5.11 ± 0.67 hours compared to the parent drug's half-life of 2.77 ± 0.71 hours in oral fluid [1]. This results in a substantially extended detection window for ZPCA, making it a more reliable marker for confirming recent zolpidem intake, especially in roadside drug testing or drug-facilitated crime investigations.

Detection Window in Oral Fluid
Head-to-head comparison
5.11h Metabolite vs 2.77h Parent
Reported longer detection window for metabolite context
1.84-fold half-life extension after 10mg oral dose
Pharmacokinetics Oral Fluid Analysis Forensic Monitoring

Post-Column Ionization Enhancement in Oral Fluid

An optimized LC-MS/MS method with post-column acetonitrile addition was developed to enhance the ionization of the metabolite ZPCA (and thus the utility of its related ester reference standard). The method achieved a Limit of Detection (LOD) of 0.05 ng/mL and a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL for ZPCA in oral fluid, compared to an LOD of 0.01 ng/mL and LLOQ of 0.05 ng/mL for the parent drug [1]. While the parent drug shows a lower absolute LLOQ, the post-column technique is specifically highlighted as a key innovation to achieve sensitive and robust quantification for the less ionizable ZPCA metabolite, a critical step where the ethyl ester standard is used for calibration.

Ionization Enhancement Method
Cross-study comparable
LOD 0.05 ng/mL (ZPCA)
Requires post-column acetonitrile addition for sensitivity
ZPCA LLOQ 0.1 ng/mL vs. parent 0.05 ng/mL
Bioanalysis LC-MS/MS Method Development

Synthesis of Deuterated Internal Standards

The ethyl ester compound is a critical starting material for the synthesis of deuterium-labeled internal standards, specifically Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 . These deuterated analogs are required for precise quantitative analysis using isotope dilution mass spectrometry, a technique that corrects for matrix effects and instrument variability. This synthetic role distinguishes the ethyl ester from the free acid metabolite (CAS 109461-65-6), which cannot be directly converted into the ester-based internal standard without additional synthetic steps [1].

Synthetic Utility for ISTD
Class-level inference
Direct Precursor to ZPCA-d6 Ester
Supports IDMS method for matrix-effect correction
Free acid requires extra esterification step
Analytical Chemistry Synthesis Internal Standard

Applications in Forensic Toxicology and Clinical Monitoring


Long-Term Hair Analysis for Zolpidem Misuse

Forensic toxicology laboratories utilize the ethyl ester as a primary reference standard for calibrating LC-MS/MS methods to detect chronic zolpidem use. As demonstrated in Section 3, the target metabolite achieves a picogram-level LLOQ of 0.5 pg/mg in hair, which is essential for detecting trace amounts of metabolites incorporated into the hair matrix over extended periods [1]. This application is critical for court-mandated drug testing, post-mortem toxicology, and workplace compliance where a long detection history is required.

Oral Fluid Drug Testing for Roadside and Workplace

The extended detection window of the metabolite (5.11 ± 0.67 hours half-life) compared to the parent drug (2.77 ± 0.71 hours) in oral fluid, as quantified in Section 3, makes the ethyl ester a vital reference for developing and validating oral fluid screening assays [1]. This is directly applied in roadside drug testing and workplace monitoring, where a non-invasive sample and a reliable window of detection are paramount for confirming recent drug intake and ensuring public safety.

High-Sensitivity Clinical Pharmacokinetic Assays

Research laboratories focused on clinical pharmacology and drug metabolism rely on the ethyl ester to develop and validate ultra-sensitive LC-MS/MS methods. The data from Section 3 shows that achieving a 0.1 ng/mL LLOQ in oral fluid for the metabolite requires method optimization, such as post-column ionization enhancement [1]. The ethyl ester reference standard is the cornerstone for this method development, ensuring that studies on zolpidem pharmacokinetics, metabolism, and drug-drug interactions are supported by robust and reproducible analytical data.

Synthesis of Labeled Internal Standards for Bioanalysis

As established in Section 3, this ethyl ester is the direct precursor for synthesizing deuterated internal standards (e.g., Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6) [1]. Analytical chemistry groups and contract research organizations (CROs) procure this compound specifically to prepare in-house isotope dilution mass spectrometry (IDMS) standards. This practice eliminates matrix effects and ensures the highest level of accuracy and precision required for forensic and regulatory bioanalysis of zolpidem.

Application
Selection Property
Validation Focus
Hair Bioanalysis
Low Matrix LLOQ
Method sensitivity at pg/mg level
Oral Fluid Testing
Metabolite Detection Window
Elimination half-life review
PK Research Studies
Method Robustness
Ionization enhancement validation
ISTD Preparation
Synthetic Pathway
Isotopic fidelity control

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